N~2~-{[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide
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Description
The compound appears to contain a 2-fluorobenzyl group and a piperazine ring, which are common structures in medicinal chemistry . The presence of these groups could suggest that this compound may have some biological activity, but without specific studies on this compound, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2-fluorobenzyl group would introduce an aromatic ring into the structure, while the piperazine ring would introduce a cyclic amine. The acetyl and methylglycinamide groups would further increase the complexity of the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents used. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions, while the amine could undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(methylamino)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O3/c1-18-15(23)9-20-14(22)8-13-16(24)19-6-7-21(13)10-11-4-2-3-5-12(11)17/h2-5,13H,6-10H2,1H3,(H,18,23)(H,19,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOIVIWQMHYNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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